![molecular formula C15H13Cl2N5 B13847502 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine is a synthetic organic compound characterized by the presence of deuterium atoms and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,3,5,6-tetradeuteriobenzaldehyde.
Condensation Reaction: The aldehyde is then reacted with guanidine under controlled conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine
- 1,2-bis[(Z)-(4-bromo-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine
Uniqueness
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine is unique due to its specific isotopic labeling with deuterium, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13Cl2N5 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9-,20-10-/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
MOOFYEJFXBSZGE-DUNAQHMWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=N\N/C(=N\N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
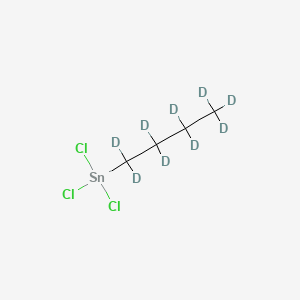
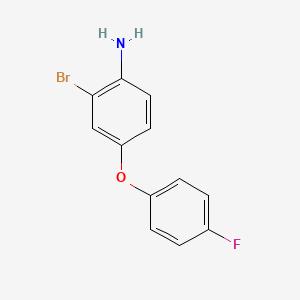


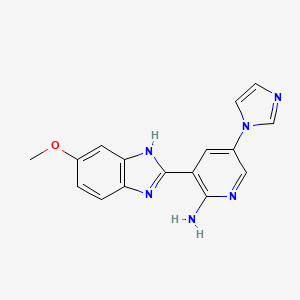
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
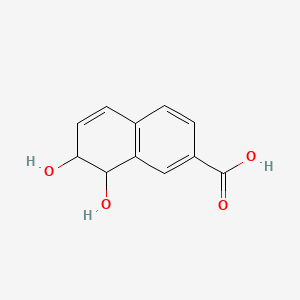
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
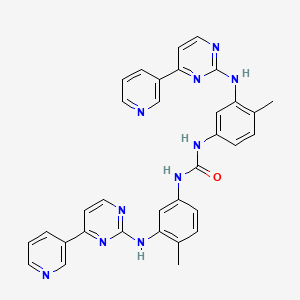
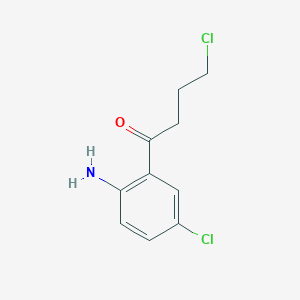
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)

